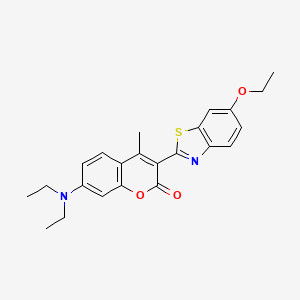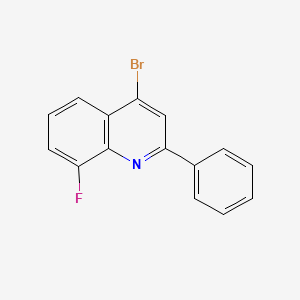![molecular formula C22H18N4 B13760273 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine: is a complex organic compound that features a unique structure with multiple pyridine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine typically involves multi-step organic reactions. One common method includes the formation of the pyridine rings followed by their coupling to a central phenyl ring. The final step involves the introduction of the methanamine group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can be employed to modify the pyridine rings or the methanamine group, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry: In coordination chemistry, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine serves as a ligand that can form stable complexes with various metal ions
Biology and Medicine: The compound’s ability to form metal complexes also makes it a candidate for biological and medicinal research. These complexes can be explored for their potential as therapeutic agents, particularly in the treatment of diseases where metal ions play a crucial role.
Industry: In the industrial sector, the compound’s unique structure and reactivity make it useful in the development of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.
作用机制
The mechanism of action of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine largely depends on its interaction with metal ions and other molecular targets. As a ligand, it can coordinate with metal ions, influencing their electronic properties and reactivity. This coordination can activate or inhibit specific pathways, making the compound useful in catalysis and therapeutic applications.
相似化合物的比较
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 2-(pyridin-2-yl)pyrimidine derivatives
Comparison: Compared to similar compounds, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine offers a unique combination of multiple pyridine rings and a methanamine group This structure provides enhanced coordination capabilities and reactivity, making it more versatile in various applications
属性
分子式 |
C22H18N4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C22H18N4/c23-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-24-19)26-22(14-18)20-6-2-4-12-25-20/h1-14H,15,23H2 |
InChI 键 |
LFIAAHZVGJBSMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



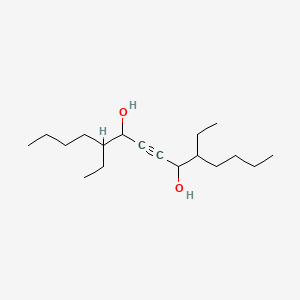
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)

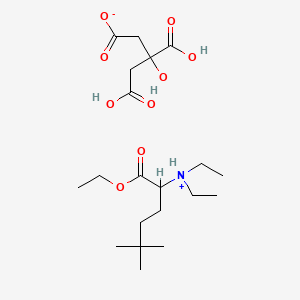
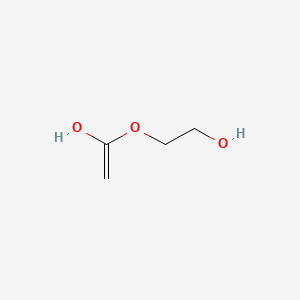
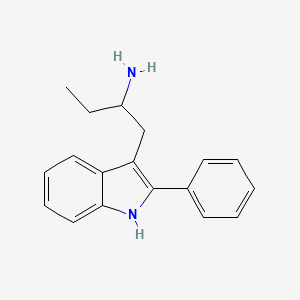
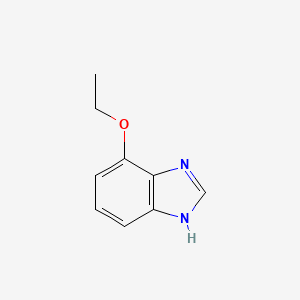

![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)
